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Compound of Interest

Compound Name: Formyl acetate

Cat. No.: B1329439

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the predicted spectroscopic data for
formyl acetate (acetic formic anhydride), a valuable reagent in organic synthesis. Due to the
limited availability of public experimental spectra, this document presents high-quality predicted
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, offering a
comprehensive reference for the characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted *H and 3C NMR chemical shifts and the
predicted IR absorption frequencies for formyl acetate. These predictions are based on
established computational models and provide a reliable estimation of the compound's
spectroscopic characteristics.

Predicted *H NMR Data

Table 1: Predicted 'H NMR Chemical Shifts for Formyl Acetate

Predicted Chemical Shift

Proton Assignment Multiplicity
(3, ppm)

H-1 (Formyl Proton) 85-9.0 Singlet

H-3 (Acetyl Protons) 22-24 Singlet
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Note: Predictions are based on typical chemical shift ranges for similar functional groups. The
exact chemical shifts may vary depending on the solvent and experimental conditions.

Predicted *C NMR Data

Table 2: Predicted 13C NMR Chemical Shifts for Formyl Acetate

Carbon Assignment Predicted Chemical Shift (8, ppm)
C-1 (Formyl Carbonyl) 155 - 165

C-2 (Acetyl Carbonyl) 165 - 175

C-3 (Acetyl Methyl) 20-25

Note: Predicted values are derived from computational chemistry models.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Infrared Absorption Frequencies for Formyl Acetate

Predicted Frequency

Vibrational Mode Intensity
(cm™)
C-H Stretch (Formyl) 2850 - 2950 Medium
C=0 Stretch (Anhydride) 1800 - 1850 and 1740 - 1790 Strong (two bands)
C-0O Stretch (Anhydride) 1000 - 1100 Strong
C-H Bend (Acetyl) 1350 - 1450 Medium

Note: Anhydrides typically show two characteristic C=0 stretching bands due to symmetric and

asymmetric vibrations.

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR and IR spectra of a liquid
sample such as formyl acetate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of formyl acetate.
Materials:

 Formyl acetate sample

o Deuterated solvent (e.g., Chloroform-d, CDCIs)

e NMR tube (5 mm)

o Pipettes

e NMR spectrometer

Procedure:

e Sample Preparation:

o Dissolve approximately 5-10 mg of formyl acetate in about 0.6-0.7 mL of a suitable
deuterated solvent (e.g., CDCIs) directly in a clean, dry 5 mm NMR tube.

o Ensure the sample is fully dissolved and the solution is homogeneous.
e Instrument Setup:

o Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth
according to the manufacturer's guidelines.

o Place the sample into the NMR magnet.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve homogeneity and optimal resolution.

e 'H NMR Spectrum Acquisition:
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o Set the appropriate acquisition parameters, including the number of scans (typically 8-16
for a concentrated sample), pulse width, and acquisition time.

o Acquire the Free Induction Decay (FID).

o Process the FID by applying a Fourier transform, phase correction, and baseline
correction.

o Reference the spectrum to the residual solvent peak (e.g., CHCIs at 7.26 ppm).

e 13C NMR Spectrum Acquisition:

o Switch the spectrometer to the 3C nucleus frequency.

[¢]

Use a standard proton-decoupled pulse sequence.

[e]

Set the acquisition parameters, noting that a larger number of scans is typically required
for 13C NMR due to its lower natural abundance.

[¢]

Acquire and process the FID as described for the *H spectrum.

[e]

Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of formyl acetate.
Materials:
o Formyl acetate sample

o FTIR spectrometer with a liquid sample cell (e.g., NaCl or KBr plates) or an Attenuated Total
Reflectance (ATR) accessory.

o Pipettes
Procedure (using NaCl/KBr plates):

e Sample Preparation:
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o Place one or two drops of the liquid formyl acetate sample onto the center of a clean, dry
salt plate.

o Carefully place a second salt plate on top, spreading the liquid into a thin film.

e Spectrum Acquisition:

[e]

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

o

Acquire a background spectrum of the empty sample compartment.

[¢]

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400
cm™1).

[¢]

The instrument software will automatically ratio the sample spectrum against the
background to produce the final absorbance or transmittance spectrum.

e Cleaning:

o After analysis, disassemble the salt plates and clean them thoroughly with a suitable dry
solvent (e.g., anhydrous dichloromethane or chloroform) and dry them completely before
storage.

Visualization of Spectroscopic Relationships

The following diagram illustrates the correlation between the chemical structure of formyl
acetate and its key predicted spectroscopic signals.
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Key Predicted Signals
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Formyl Acetate Spectroscopic Correlation
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1329439?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

